REACTION_CXSMILES
|
FC(F)(F)S(O)(=O)=O.[F:9][C:10]([F:20])([F:19])[C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=1.[C:21](OC(=O)C)(=[O:23])[CH3:22]>>[CH3:18][O:17][C:14]1[CH:13]=[CH:12][C:11]([C:10]([F:19])([F:20])[F:9])=[CH:16][C:15]=1[C:21](=[O:23])[CH3:22]
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Name
|
|
Quantity
|
5 mL
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Type
|
reactant
|
Smiles
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FC(S(=O)(=O)O)(F)F
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
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FC(C1=CC=C(C=C1)OC)(F)F
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Name
|
|
Quantity
|
2.15 mL
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Type
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reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting dark mixture was stirred for 3 hours at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
2′-methoxy-5′-trifluoromethyl-acetophenone was prepared
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Type
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ADDITION
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Details
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then poured onto ice water (26 ml)
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Type
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EXTRACTION
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Details
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The product was extracted several times with ether
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Type
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WASH
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Details
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The ethereal layer was washed with a 10% solution of sodium hydrogenocarbonate, water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography over silica gel (gradient cyclohexane/dichloromethane: 0-50%)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)C(F)(F)F)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 68.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |